2-(Cyclohexyloxy)acetic acid chemical properties
2-(Cyclohexyloxy)acetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Cyclohexyloxy)acetic acid
Foreword for the Modern Researcher
In the landscape of contemporary chemical synthesis and drug discovery, the strategic value of a molecule is often defined by its structural versatility and functional potential. 2-(Cyclohexyloxy)acetic acid, a seemingly unassuming bifunctional molecule, embodies these principles. It possesses a unique combination of a reactive carboxylic acid, a stable ether linkage, and a lipophilic, conformationally flexible cyclohexyl ring.[1] This guide, prepared for the discerning scientist, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its chemical behavior, its synthesis, and its burgeoning role as a pivotal building block in the development of novel therapeutics. We will explore not just what this compound does, but why it does it, grounding our discussion in established chemical principles and validated experimental protocols.
Core Physicochemical and Structural Characteristics
A foundational understanding of a molecule's physical and chemical properties is paramount before its inclusion in any synthetic or biological workflow. 2-(Cyclohexyloxy)acetic acid is a colorless to pale yellow liquid or a low-melting solid at ambient temperatures.[2] Its dual hydrophilic (carboxylic acid) and hydrophobic (cyclohexyl ring) nature dictates its solubility, rendering it sparingly soluble in water but readily soluble in polar organic solvents like alcohols and ethers.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [2][3] |
| Molecular Weight | 158.19 - 158.20 g/mol | [1][2] |
| CAS Number | 71995-54-5 | [1][3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [2] |
| Boiling Point | ~305.8°C at 760 mmHg | [2][4] |
| Melting Point | Estimated range of 25-45°C | [2] |
| Density | ~1.09 g/cm³ | [4] |
| pKa | Estimated range of 4.0 - 4.5 | [2] |
| Solubility | Limited in water (~1-5 g/L); soluble in polar organic solvents | [2] |
| InChI Key | GOLVMRZULJWHGT-UHFFFAOYSA-N | [1] |
Synthetic Pathways: The Williamson Ether Synthesis
The most prevalent and reliable method for synthesizing 2-(Cyclohexyloxy)acetic acid is the Williamson ether synthesis.[1] This classic S_N2 reaction is a cornerstone of organic chemistry, valued for its robustness in forming ether linkages.[5][6][7] The causality of this reaction hinges on the generation of a potent nucleophile, the cyclohexoxide ion, which then displaces a halide from an α-halo acid.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[6] The key steps are:
-
Deprotonation: A strong base, such as sodium hydroxide, deprotonates cyclohexanol to form the sodium cyclohexoxide. This step is crucial as the alkoxide is a significantly stronger nucleophile than the parent alcohol.
-
Nucleophilic Attack: The resulting cyclohexoxide ion performs a backside attack on the electrophilic carbon of a haloacetic acid, such as chloroacetic acid.[6]
-
Displacement: In a concerted step, the carbon-halogen bond breaks, displacing the halide ion (e.g., Cl⁻) and forming the new carbon-oxygen bond of the ether.[6]
Experimental Protocol: Synthesis via Williamson Reaction
This protocol describes a representative lab-scale synthesis.
Materials:
-
Cyclohexanol[4]
-
Sodium hydroxide (NaOH)[8]
-
Diethyl ether[8]
-
Hydrochloric acid (HCl), 6M[8]
-
Saturated sodium bicarbonate solution[8]
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanol in a suitable solvent like toluene.
-
Carefully add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. The mixture is heated to generate the sodium cyclohexoxide in situ.
-
In a separate vessel, dissolve chloroacetic acid in water.[8]
-
Slowly add the chloroacetic acid solution to the reaction mixture.
-
Heat the mixture to reflux (typically 90-100°C) for several hours to ensure the reaction goes to completion.[8]
-
After cooling to room temperature, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and acidify with 6M HCl until the solution is acidic to litmus paper. This protonates the carboxylate to form the desired carboxylic acid.[8]
-
Extract the aqueous layer with diethyl ether (3x).[8]
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.[8] Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[8]
-
Re-acidify the bicarbonate washings to check for any product that may have been extracted and back-extract if necessary.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(cyclohexyloxy)acetic acid.
-
The product can be further purified by vacuum distillation or crystallization.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow.
Spectroscopic Elucidation
Structural confirmation of 2-(Cyclohexyloxy)acetic acid relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[1]
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals. Protons on the cyclohexyl ring typically appear as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).[1] The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) are shifted downfield to approximately δ 4.1 ppm. The most downfield signal is the acidic proton of the carboxylic acid (-COOH), which is a broad singlet typically appearing above δ 10.0 ppm, its exact position being sensitive to solvent and concentration.[9]
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded, resonating around δ 176 ppm.[2] The methine carbon of the cyclohexyl ring attached to the ether oxygen appears at approximately δ 77 ppm, while the adjacent methylene carbon (-O-CH₂-) is found around δ 68 ppm.[2] The remaining carbons of the cyclohexyl ring are observed in the upfield region (δ 24-32 ppm).[2]
| ¹³C NMR Representative Data | |
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 176 |
| -O-C H₂- | 68 |
| Cyclohexyl C H-O | 77 |
| Other Cyclohexyl -CH₂- | 24 - 32 |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the key functional groups.[2]
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[2][9]
-
C-H Stretch: Sharp peaks between 2850-2930 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl ring.[2]
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ indicates the carbonyl (C=O) stretch of the carboxylic acid.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.[2]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of 158, corresponding to the molecular weight of the compound.[2]
-
Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of a water molecule, which would result in a fragment peak at m/z 140 (M⁺ - 18).[2] Another expected fragmentation is the loss of the carboxyl group, leading to other characteristic fragments.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-(Cyclohexyloxy)acetic acid stems from the reactivity of its carboxylic acid group, while the ether linkage and cyclohexyl ring provide a stable and lipophilic scaffold.[1][2]
Reactions of the Carboxylic Acid Moiety
The carboxylic acid is a hub for a variety of transformations.[2]
-
Esterification: It readily reacts with alcohols in the presence of an acid catalyst to form esters.[1] This reaction is fundamental for creating derivatives with tailored properties, such as prodrugs or fragrance compounds.[2] The reaction is reversible, so driving the equilibrium towards the product is typically achieved by using an excess of the alcohol or by removing the water formed during the reaction.[1]
Caption: Mechanism of acid-catalyzed esterification.
-
Amidation: The carboxylic acid can be converted to its more reactive acyl chloride derivative, which then readily reacts with primary or secondary amines to form stable amide bonds.[1] This is a key reaction in peptide synthesis and the creation of many active pharmaceutical ingredients.
-
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid group to a primary alcohol, yielding 2-(cyclohexyloxy)ethanol.[1][10] This transformation provides access to a different class of derivatives.
Stability and Conformation
The ether linkage is generally stable under most reaction conditions, providing a robust connection between the two main structural motifs.[1] The cyclohexyl ring is not flat but exists in a rapid equilibrium between two chair conformations. This conformational flexibility can be a critical factor in how a drug molecule binds to its biological target, such as an enzyme's active site, potentially offering advantages over rigid aromatic systems.[1]
Applications in Drug Development and Research
The unique structural features of 2-(Cyclohexyloxy)acetic acid make it a valuable scaffold in medicinal chemistry.
-
Lipophilicity Modifier: The non-aromatic cyclohexyl group significantly increases the lipophilicity (fat-solubility) of a molecule.[1] This is a crucial parameter in drug design, as it influences a drug's ability to cross biological membranes and can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmaceutical Intermediate: It serves as a key starting material or intermediate in the synthesis of more complex molecules.[1] For example, derivatives of cyclohexyloxy-acetic acid have been explored as potent and selective inhibitors of diacylglycerol acyltransferase-1 (DGAT1), a target for the treatment of obesity and type 2 diabetes. In these studies, modifications to the core structure were made to improve metabolic stability and safety profiles.
-
Bio-conjugation: The carboxylic acid handle can be used to attach the molecule to biomolecules like proteins or peptides, potentially to improve their solubility or to facilitate targeted delivery.[2]
-
Safety Profile of Derivatives: As with any drug candidate series, assessing the safety profile is critical. For instance, a derivative of this class, compound 5B (a piperidinyl-oxy-cyclohexanecarboxylic acid), was evaluated in a 3-strain Ames test for mutagenicity and was found to be negative.[1] Such genotoxicity assays are essential for de-risking a compound series for further clinical development.[1]
Safety and Handling
As a laboratory chemical, 2-(Cyclohexyloxy)acetic acid must be handled with appropriate precautions.
-
Hazard Identification: According to the Globally Harmonized System (GHS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]
-
Safe Handling:
-
Storage:
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[12]
-
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